molecular formula C22H18N2O2S B14403597 3-Anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-71-2

3-Anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

Katalognummer: B14403597
CAS-Nummer: 88051-71-2
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: FVHFUZDYTWOTBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains an oxazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the reaction of aniline, benzyl bromide, and phenyl isothiocyanate with an appropriate oxazolidinone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to its specific structural features, such as the presence of both an oxazolidinone ring and a sulfanylidene group.

Eigenschaften

CAS-Nummer

88051-71-2

Molekularformel

C22H18N2O2S

Molekulargewicht

374.5 g/mol

IUPAC-Name

3-anilino-5-benzyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C22H18N2O2S/c25-20-22(18-12-6-2-7-13-18,16-17-10-4-1-5-11-17)26-21(27)24(20)23-19-14-8-3-9-15-19/h1-15,23H,16H2

InChI-Schlüssel

FVHFUZDYTWOTBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2(C(=O)N(C(=S)O2)NC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.